2,6-Dimethyl-terephthalamic acid

Description

Note on Nomenclature: The compound "2,6-Dimethyl-terephthalamic acid" appears to involve a nomenclature discrepancy. Terephthalamic acid derivatives are typically based on benzene-1,4-dicarboxylic acid (terephthalic acid) with amide functional groups. However, the provided evidence focuses on dimethyl naphthalene-2,6-dicarboxylate (CAS: X4Q5T8RS0G), a naphthalene-based dicarboxylate ester .

Properties

CAS No. |

7499-18-5 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

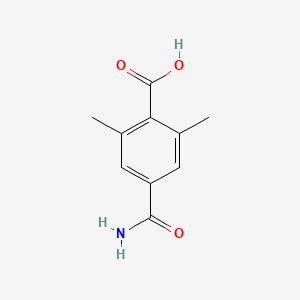

4-carbamoyl-2,6-dimethylbenzoic acid |

InChI |

InChI=1S/C10H11NO3/c1-5-3-7(9(11)12)4-6(2)8(5)10(13)14/h3-4H,1-2H3,(H2,11,12)(H,13,14) |

InChI Key |

GDVBJIJUBPFSPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-terephthalamic acid typically involves the reaction of 2,6-dimethylterephthalic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained between 50-100°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-terephthalamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1. Drug Development

Research indicates that derivatives of terephthalic acid, including 2,6-dimethyl-terephthalamic acid, exhibit biological activity that can be harnessed in drug development. Case studies have shown potential applications in:

- Antimicrobial agents : Compounds derived from this acid have demonstrated activity against multidrug-resistant pathogens.

Case Study: Antimicrobial Activity

In a recent study, derivatives of this compound were tested against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a scaffold for new antimicrobial drugs .

Environmental Applications

1. Biodegradable Polymers

The integration of this compound into biodegradable polymer systems is an emerging area of research. Its incorporation can enhance the degradation rates of synthetic polymers in environmental conditions, making it a candidate for sustainable materials.

Data Table: Degradation Rates of Polymers Containing this compound

Mechanism of Action

The mechanism by which 2,6-Dimethyl-terephthalamic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the functional groups present on the compound and the nature of the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on dimethyl naphthalene-2,6-dicarboxylate (hereafter "Compound A") and analogous dicarboxylate esters or acids.

Table 1: Key Properties of Compound A vs. Similar Compounds

Key Comparative Findings

Structural and Electronic Differences :

- Compound A’s naphthalene core provides extended π-conjugation compared to benzene-based esters (e.g., DMT), enhancing UV absorption and electronic applications .

- The 2,6-substitution pattern in Compound A creates a linear geometry, facilitating polymerization into rigid, high-strength materials. In contrast, 1,5-naphthalene derivatives exhibit angled conformations, reducing crystallinity .

Thermal and Solubility Properties :

- Compound A has a higher melting point (~220°C) than DMT (~140°C) due to stronger intermolecular interactions in the naphthalene system.

- Solubility in polar solvents (e.g., DMF, acetone) is lower for Compound A compared to benzene-based esters, impacting processing methods .

Reactivity in Polymerization: Compound A is a preferred monomer for heat-resistant polyesters (e.g., PEN, polyethylene naphthalate), outperforming DMT-derived PET in thermal stability (>150°C service temperature) . Acid-catalyzed ester hydrolysis of Compound A is slower than that of DMT due to steric shielding of the ester groups by the naphthalene ring .

Biological Activity

2,6-Dimethyl-terephthalamic acid (DMT) is a compound derived from terephthalic acid, recognized for its significant biological activities. This article explores the biological implications of DMT, focusing on its metabolic pathways, toxicological profiles, and effects on cellular processes.

Chemical Structure and Properties

DMT is an aromatic compound with the molecular formula CHNO. Its structure features two methyl groups at the 2 and 6 positions of the terephthalic acid backbone, which influences its solubility and reactivity.

Metabolism

DMT is primarily metabolized to terephthalic acid (TPA) in biological systems. Studies indicate that DMT undergoes hydrolysis to yield TPA, which is then excreted in urine. This metabolic pathway is crucial as it links DMT's biological effects to those of TPA, a compound with established health implications.

Table 1: Metabolism of DMT

| Compound | Metabolite | Route of Excretion | Percentage Excreted |

|---|---|---|---|

| This compound | Terephthalic Acid | Urine | ~90% |

| Monomethyl Terephthalate | Urine | ~10% (in mice) |

Acute Toxicity

DMT exhibits low acute toxicity. Studies have reported LD50 values exceeding 6,000 mg/kg in rats via oral administration, indicating a low order of toxicity. Dermal and inhalation studies also support this finding, with no significant adverse effects observed at high doses.

Reproductive and Developmental Toxicity

Research indicates that DMT does not exhibit mutagenic or carcinogenic properties. However, it may affect reproductive health as evidenced by studies showing renal crystal formation in animal models due to metabolic byproducts of DMT .

Effects on Adipose Tissue

Recent studies have demonstrated that DMT influences adipocyte differentiation and lipid accumulation. In vitro experiments using 3T3-L1 preadipocytes showed that exposure to DMT increased lipid droplet size in a dose-dependent manner. The mechanisms involved include activation of PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma), a key regulator of adipogenesis.

Key Findings:

- Lipid Accumulation: DMT treatment resulted in significant lipid droplet enlargement compared to control groups.

- Gene Expression: Exposure to DMT elevated PPAR-γ and C/EBP-β levels, indicating enhanced adipogenesis .

Inflammatory Response

DMT has been shown to activate the NF-κB pathway in adipocytes, leading to increased IL-6 gene expression. This pro-inflammatory response could have implications for metabolic disorders associated with obesity .

Case Studies

-

Study on Adipocyte Differentiation:

- Objective: To assess the impact of DMT on adipocyte differentiation.

- Method: 3T3-L1 cells were treated with varying concentrations of DMT.

- Results: A dose-dependent increase in lipid accumulation was observed, with significant upregulation of PPAR-γ expression.

- Toxicological Assessment:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.